Band Gap Engineering: Bi(OH)₃ (4.06 eV) vs. Cu(OH)₂ (4.5 eV) and Cu-Doped Bi LDH (3.56 eV)
In a 2026 RSC Advances study, pure bismuth hydroxide exhibited a band gap of 4.06 eV, which is 0.44 eV narrower than copper hydroxide (4.5 eV) but 0.50 eV wider than the copper-doped bismuth layered double hydroxide (CBL, 3.56 eV) [1]. This intermediate band gap position is critical: Bi(OH)₃ provides a baseline wide-band-gap semiconductor platform that can be systematically narrowed through transition-metal doping, enabling tailored visible-light response. The pure hydroxide's 4.06 eV value also distinguishes it from Bi₂O₃ polymorphs (reported at 1.78–2.8 eV) [2], which absorb broadly in the visible but lack the tunable window that Bi(OH)₃ offers as a dopant host.
| Evidence Dimension | Optical band gap (eV) |
|---|---|
| Target Compound Data | 4.06 eV (pure Bi(OH)₃) |
| Comparator Or Baseline | Cu(OH)₂: 4.5 eV; Cu-doped Bi LDH (2.5% CBL): 3.56 eV; Bi₂O₃: 1.78 eV |
| Quantified Difference | Bi(OH)₃ band gap is 0.44 eV narrower than Cu(OH)₂ and 0.50 eV wider than 2.5% Cu-doped Bi LDH; Bi(OH)₃ is 2.28 eV wider than Bi₂O₃ |
| Conditions | Optical measurements; co-precipitation synthesis; ambient conditions |
Why This Matters
Procurement of Bi(OH)₃ as a wide-band-gap precursor enables systematic band-gap engineering through doping, offering a tunable platform that is not available with pre-formed narrow-gap Bi₂O₃ or alternative hydroxides.
- [1] RSC Advances (2026). Effect of dopant concentration and ambient temperature on the pseudo-capacitance behavior of novel copper doped bismuth layered double hydroxide. Bi(OH)₃ band gap = 4.06 eV; Cu(OH)₂ = 4.5 eV; 2.5% CBL = 3.56 eV; specific capacitance 205 F/g at 1 A/g. PubMed ID 41613223. View Source
- [2] ResearchGate. XRD results of bismuth oxide and bismuth hydroxide. Bi₂O₃ band gap = 1.78 eV; Zn-doped Bi₂O₃ (1% and 5%) band gaps = 1.83 eV and 1.99 eV. View Source
